molecular formula C12H19N3O3S B4819050 4-({[(butylamino)carbonyl]amino}methyl)benzenesulfonamide

4-({[(butylamino)carbonyl]amino}methyl)benzenesulfonamide

Cat. No. B4819050
M. Wt: 285.36 g/mol
InChI Key: FJIWHOLBBINNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(butylamino)carbonyl]amino}methyl)benzenesulfonamide, also known as Boc-aminomethylbenzenesulfonamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-({[(butylamino)carbonyl]amino}methyl)benzenesulfonamidehylbenzenesulfonamide inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells and plays a role in tumor growth and metastasis. 4-({[(butylamino)carbonyl]amino}methyl)benzenesulfonamidehylbenzenesulfonamide binds to the active site of CAIX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in pH within the cancer cells, which can induce cell death.
Biochemical and Physiological Effects:
4-({[(butylamino)carbonyl]amino}methyl)benzenesulfonamidehylbenzenesulfonamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a cancer treatment. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. 4-({[(butylamino)carbonyl]amino}methyl)benzenesulfonamidehylbenzenesulfonamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

4-({[(butylamino)carbonyl]amino}methyl)benzenesulfonamidehylbenzenesulfonamide has several advantages for lab experiments, including its high purity and low toxicity. However, its limited solubility in water can make it difficult to work with in some experiments. Additionally, its mechanism of action is specific to cancer cells that overexpress CAIX, limiting its potential applications in other diseases.

Future Directions

Future research on 4-({[(butylamino)carbonyl]amino}methyl)benzenesulfonamidehylbenzenesulfonamide could focus on optimizing its synthesis method to improve yields and purity. Further studies could also investigate its potential use in combination with other cancer treatments to enhance its efficacy. Additionally, research could explore the use of 4-({[(butylamino)carbonyl]amino}methyl)benzenesulfonamidehylbenzenesulfonamide in other diseases that involve overexpression of CAIX, such as hypoxic ischemic encephalopathy.

Scientific Research Applications

4-({[(butylamino)carbonyl]amino}methyl)benzenesulfonamidehylbenzenesulfonamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-({[(butylamino)carbonyl]amino}methyl)benzenesulfonamidehylbenzenesulfonamide has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-butyl-3-[(4-sulfamoylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-2-3-8-14-12(16)15-9-10-4-6-11(7-5-10)19(13,17)18/h4-7H,2-3,8-9H2,1H3,(H2,13,17,18)(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIWHOLBBINNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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